Cas no 2680671-99-0 (2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylic acid)

2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylic acid is a specialized heterocyclic compound featuring a thiazole core functionalized with a cyclopropyl-trifluoroacetamido moiety and a carboxylic acid group. This structure combines the electron-withdrawing properties of the trifluoroacetamido group with the steric influence of the cyclopropyl ring, enhancing its reactivity and selectivity in synthetic applications. The presence of the carboxylic acid at the 5-position offers versatility for further derivatization, making it valuable in medicinal chemistry and agrochemical research. Its unique trifluoromethylated amide linkage contributes to improved metabolic stability and bioavailability, while the thiazole scaffold is known for its role in bioactive molecules. This compound is particularly useful as an intermediate in the synthesis of pharmaceuticals targeting enzyme inhibition or receptor modulation.
2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylic acid structure
2680671-99-0 structure
Product name:2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylic acid
CAS No:2680671-99-0
MF:C9H7F3N2O3S
MW:280.223691225052
CID:6390385
PubChem ID:165912859

2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-28285862
    • 2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylic acid
    • 2680671-99-0
    • Inchi: 1S/C9H7F3N2O3S/c10-9(11,12)7(17)14(4-1-2-4)8-13-3-5(18-8)6(15)16/h3-4H,1-2H2,(H,15,16)
    • InChI Key: IXNVXZXXHJJMTG-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=CN=C1N(C(C(F)(F)F)=O)C1CC1

Computed Properties

  • Exact Mass: 280.01294775g/mol
  • Monoisotopic Mass: 280.01294775g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 98.7Ų

2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28285862-1.0g
2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylic acid
2680671-99-0
1g
$857.0 2023-05-25
Enamine
EN300-28285862-0.25g
2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylic acid
2680671-99-0
0.25g
$789.0 2023-05-25
Enamine
EN300-28285862-5.0g
2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylic acid
2680671-99-0
5g
$2485.0 2023-05-25
Enamine
EN300-28285862-0.05g
2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylic acid
2680671-99-0
0.05g
$719.0 2023-05-25
Enamine
EN300-28285862-0.1g
2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylic acid
2680671-99-0
0.1g
$755.0 2023-05-25
Enamine
EN300-28285862-2.5g
2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylic acid
2680671-99-0
2.5g
$1680.0 2023-05-25
Enamine
EN300-28285862-0.5g
2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylic acid
2680671-99-0
0.5g
$823.0 2023-05-25
Enamine
EN300-28285862-10.0g
2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylic acid
2680671-99-0
10g
$3683.0 2023-05-25

Additional information on 2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylic acid

Comprehensive Overview of 2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylic acid (CAS No. 2680671-99-0)

2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylic acid (CAS No. 2680671-99-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This thiazole derivative is characterized by its unique molecular structure, featuring a cyclopropyl group and a trifluoroacetamido moiety, which contribute to its distinct chemical properties. Researchers are particularly interested in its potential applications as a bioactive intermediate in drug discovery and development.

The compound's CAS number 2680671-99-0 serves as a critical identifier in chemical databases, ensuring precise tracking and regulatory compliance. Its thiazole-carboxylic acid backbone is a common scaffold in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and anticancer activities. Recent studies highlight its role in modulating enzyme interactions, making it a candidate for targeted therapy development. The inclusion of a trifluoroacetyl group enhances its metabolic stability, a feature highly sought after in modern drug design.

In the context of green chemistry and sustainable synthesis, 2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylic acid has been explored for its compatibility with eco-friendly reaction conditions. Researchers are investigating its synthesis via catalytic methods to minimize waste and energy consumption. This aligns with the growing demand for environmentally benign chemical processes, a topic frequently searched in academic and industrial forums.

The compound's structure-activity relationship (SAR) is a focal point for computational chemists leveraging AI-driven molecular modeling. Tools like machine learning and quantum mechanics simulations are employed to predict its binding affinities and optimize its pharmacological profile. Such approaches address common queries about in silico drug design and high-throughput screening, which dominate current scientific discourse.

From a commercial perspective, CAS 2680671-99-0 is cataloged by suppliers specializing in high-purity building blocks for R&D. Its pricing and availability are often discussed in forums dedicated to chemical procurement, reflecting its niche yet expanding market. Analytical techniques like HPLC and NMR are routinely used to verify its purity, ensuring compliance with Good Laboratory Practice (GLP) standards.

Future directions for this compound include its integration into combinatorial chemistry libraries and exploration of its synergistic effects with other heterocycles. As the scientific community prioritizes precision medicine and multi-target therapeutics, 2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylic acid is poised to remain a relevant subject in peer-reviewed literature and patent filings.

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